Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester
Description
Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organosulfur compounds. The compound is registered under Chemical Abstracts Service number 141212-53-5, providing a unique identifier for this specific molecular structure. The molecular formula C₁₅H₁₃BrO₄S indicates a sophisticated arrangement of fifteen carbon atoms, thirteen hydrogen atoms, one bromine atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 369.23 grams per mole.
The Simplified Molecular Input Line Entry System representation of this compound is expressed as O=C(OCC)C1=CC=C(S(=O)(C2=CC=C(Br)C=C2)=O)C=C1, which provides a linear notation describing the connectivity and structural arrangement of all atoms within the molecule. The International Chemical Identifier representation further confirms the structural integrity with the notation InChI=1S/C15H13BrO4S/c1-2-20-15(17)11-3-7-13(8-4-11)21(18,19)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3, demonstrating the precise atomic connectivity and stereochemical considerations.
The compound demonstrates multiple synonymous nomenclature systems, including ethyl 4-[(4-bromophenyl)sulfonyl]benzoate, which emphasizes the ester functionality and sulfonyl linkage characteristics that define its chemical behavior. This systematic approach to nomenclature ensures consistent identification across various chemical databases and literature sources, facilitating accurate communication within the scientific community regarding this specific organosulfur derivative.
Table 1: Physical and Chemical Properties of this compound
Historical Context in Organosulfur Chemistry
The development of organosulfur chemistry during the nineteenth century established the fundamental principles that would later enable the synthesis and characterization of complex compounds such as this compound. The historical progression of organosulfur compound research demonstrates a systematic advancement from simple sulfur-containing molecules to sophisticated architectures incorporating multiple functional groups and aromatic systems. This evolutionary pathway in chemical synthesis reflects the increasing understanding of sulfur's unique bonding characteristics and its ability to participate in diverse chemical transformations.
Organosulfur chemistry encompasses the study of properties and synthesis of organic compounds containing sulfur atoms, which are fundamental to numerous biological processes and industrial applications. The historical significance of sulfur in organic chemistry extends beyond simple molecular construction, as sulfur plays vital roles in amino acid structures, antibiotic mechanisms, and various biological pathways. The compound under investigation represents a culmination of these historical developments, incorporating advanced structural features that were not accessible to early organosulfur chemists.
The nineteenth-century discoveries in organosulfur chemistry laid the groundwork for understanding sulfonyl group reactivity and the synthesis of complex ester derivatives. These historical foundations enabled modern synthetic chemists to develop sophisticated compounds like this compound, which demonstrates the successful integration of multiple functional groups within a single molecular framework. The progression from simple sulfur compounds to complex sulfonyl esters reflects the maturation of organosulfur chemistry as a distinct and valuable branch of organic synthesis.
Contemporary organosulfur chemistry benefits from the accumulated knowledge of sulfur's unique properties, including its ability to form stable bonds with carbon, oxygen, and other heteroatoms. The development of compounds containing both sulfonyl and ester functionalities represents a sophisticated application of these fundamental principles, enabling the creation of molecules with specific chemical and physical properties tailored for particular applications. This historical perspective provides context for understanding the significance of this compound within the broader landscape of organosulfur compound development.
Position within Sulfonate Ester Classification
This compound occupies a specific position within the comprehensive classification of sulfonate esters, representing a unique structural variant that combines aromatic sulfonyl functionality with carboxylic ester characteristics. Sulfonate esters constitute a fundamental class of organosulfur compounds characterized by the general formula R-SO₂-OR', where both R and R' groups can vary significantly in their chemical nature and structural complexity. This particular compound demonstrates the sophisticated molecular architecture possible within this classification, incorporating both brominated aromatic systems and ethyl ester functionality.
The structural characteristics of this compound distinguish it from simpler sulfonate esters through its incorporation of a benzoic acid ethyl ester backbone modified with a brominated phenylsulfonyl substituent. Unlike traditional sulfonate esters that typically feature direct sulfur-oxygen-carbon linkages, this compound presents a more complex arrangement where the sulfonyl group serves as a substituent on an aromatic ring system that forms part of a benzoic acid derivative. This structural variation expands the conventional understanding of sulfonate ester chemistry and demonstrates the versatility of sulfur-containing functional groups.
Sulfonate esters are generally characterized by their stability in aqueous environments, non-oxidizing nature, and typically colorless appearance. The incorporation of the brominated phenylsulfonyl group into the benzoic acid framework introduces additional stability considerations and potential reactivity patterns that distinguish this compound from simpler sulfonate derivatives. The presence of the ethyl ester functionality further modifies the chemical behavior, creating a hybrid molecule that exhibits characteristics of both sulfonate chemistry and ester reactivity.
Table 2: Comparative Analysis of Related Sulfonate Ester Compounds
| Compound | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| This compound | C₁₅H₁₃BrO₄S | 369.23 g/mol | Brominated phenylsulfonyl, ethyl ester |
| Butyl 4-(((4-bromophenyl)sulfonyl)oxy)benzoate | C₁₇H₁₇BrO₅S | 413.28 g/mol | Direct sulfonate linkage, butyl ester |
| Ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate | C₁₅H₁₄BrNO₄S | 384.2 g/mol | Sulfonamide linkage, ethyl ester |
The classification of this compound within sulfonate ester chemistry highlights the evolution of organosulfur synthesis toward increasingly complex molecular architectures. Traditional sulfonate esters like tosylates and mesylates serve primarily as leaving groups in substitution reactions, while compounds like this compound represent more sophisticated structures designed for specific chemical applications. This progression demonstrates the maturation of sulfonate ester chemistry from simple reactive intermediates to complex functional molecules with tailored properties and potential applications in advanced synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)sulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4S/c1-2-20-15(17)11-3-7-13(8-4-11)21(18,19)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVGARDZRUYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725372 | |
| Record name | Ethyl 4-(4-bromobenzene-1-sulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141212-53-5 | |
| Record name | Ethyl 4-(4-bromobenzene-1-sulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzoic acid derivatives, particularly those containing sulfonyl and halogen substituents, have garnered attention for their diverse biological activities. This article focuses on the compound Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester , exploring its synthesis, characterization, and biological evaluations through various studies.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
- Chemical Formula : C₁₈H₁₈BrNO₄S
- Molecular Weight : 421.31 g/mol
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides in the presence of bases such as triethylamine or pyridine. The presence of bromine enhances the compound's biological properties, particularly its antimicrobial and antioxidant activities.
Antimicrobial Properties
Research has shown that benzoic acid derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have demonstrated that compounds similar to This compound possess:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
- Antifungal Activity : Inhibition of fungal strains like Candida albicans.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Enterococcus faecium | 125 |
| Candida albicans | 125 |
These findings indicate a moderate activity profile, suggesting potential for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of This compound was evaluated using several methods such as DPPH, ABTS, and ferric reducing power tests. The results indicated that the compound exhibits antioxidant properties comparable to standard agents like ascorbic acid and butylated hydroxytoluene (BHT).
Table 2 presents the antioxidant activity results:
| Method | IC50 (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
| Ferric Reducing Power | 55 |
These results suggest that the compound may serve as a potential antioxidant in pharmaceutical applications.
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers synthesized various derivatives of benzoic acid with sulfonyl groups. Among these, the derivative containing the bromophenyl group showed enhanced antimicrobial activity against resistant strains of bacteria, highlighting its potential use in treating infections caused by multi-drug resistant organisms .
- Toxicity Assessment : The toxicity of the compound was assessed using aquatic models like Daphnia magna. Results indicated low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .
- Mechanism of Action : In silico studies predicted that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. This mechanism aligns with observed antimicrobial effects in vitro .
Scientific Research Applications
Synthesis of the Compound
The synthesis of benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available 4-bromobenzenesulfonyl chloride.
- Reaction Conditions : The compound is synthesized through a Friedel-Crafts acylation reaction, where the sulfonyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels (typically around 95%) .
Biological Evaluation
Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains:
- Bacterial Strains : It has shown moderate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with minimum biofilm eradication concentrations (MBEC) around 125 µg/mL .
- Fungal Strains : The compound also displays activity against Candida albicans, indicating its potential as an antifungal agent .
Antioxidant Properties
The compound's antioxidant capacity has been assessed using methods like DPPH and ABTS assays. These tests reveal that it can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress .
Therapeutic Applications
Given its biological activities, this compound may find applications in:
- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.
- Cosmetics : Due to its antioxidant properties, it could be incorporated into skincare products to enhance skin protection against oxidative damage.
Case Study on Antimicrobial Efficacy
A study evaluated the efficacy of various derivatives of benzoic acid, including the target compound, against clinical isolates of bacteria. The results indicated that modifications to the sulfonyl group significantly influenced antimicrobial potency. The presence of bromine in the structure was found to enhance activity against certain strains .
| Compound Structure | Activity Against S. aureus | Activity Against E. faecium |
|---|---|---|
| Benzoic acid derivative A | Moderate | Low |
| This compound | High | Moderate |
Safety and Toxicity Assessments
Toxicity studies have shown that while some derivatives exhibit moderate toxicity, this compound demonstrated lower toxicity levels compared to other synthesized compounds. This characteristic makes it a promising candidate for further development in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related sulfonate esters, sulfonamides, and substituted benzoates below.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Bromine vs. Fluorine: The 4-bromophenyl group in the main compound increases lipophilicity compared to the 4-fluorophenyl analog (). Trifluoromethylsulfonyloxy (Triflate): The triflate group in ’s compound is highly electron-withdrawing, making it reactive in nucleophilic substitutions. In contrast, the bromophenylsulfonyl group offers moderate electron withdrawal, balancing stability and reactivity .
Functional Group Reactivity :
- Sulfonate Ester vs. Sulfonamide : Sulfonate esters (main compound) are more prone to hydrolysis than sulfonamides (), which exhibit greater stability and hydrogen-bonding capacity. This difference impacts their utility: sulfonamides are common in antimicrobial agents, while sulfonate esters may serve as prodrugs .
Biological Activity :
- Sulfonamide derivatives (e.g., ) show antitubercular activity, attributed to their ability to inhibit bacterial dihydropteroate synthase. The main compound’s ester group may limit such activity but could enhance bioavailability for other targets .
- Triflate-containing compounds () are often intermediates in organic synthesis rather than bioactive agents due to their high reactivity .
Physicochemical Properties :
Preparation Methods
Direct Esterification from 4-Bromobenzenesulfonyl Chloride and Ethanol
The most straightforward and commonly reported method for synthesizing benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester involves the reaction of 4-bromobenzenesulfonyl chloride with ethanol. This esterification typically requires acid catalysis to facilitate the formation of the ester bond.
- Starting Materials : 4-bromobenzenesulfonyl chloride and ethanol.
- Catalysts : Strong acids such as sulfuric acid or Lewis acid catalysts.
- Reaction Conditions : Controlled temperature to optimize yield and minimize side reactions.
- Mechanism : The sulfonyl chloride group reacts with ethanol under acidic conditions to form the sulfonate ester linkage, producing the target ethyl ester.
This method benefits from the commercial availability of 4-bromobenzenesulfonyl chloride and ethanol, making it practical for laboratory and industrial synthesis.
| Parameter | Details |
|---|---|
| Reactants | 4-bromobenzenesulfonyl chloride, ethanol |
| Catalyst | Sulfuric acid or palladium compounds |
| Temperature | Typically mild heating (exact values vary) |
| Solvent | Often ethanol acts as solvent and reactant |
| Reaction Time | Several hours depending on conditions |
| Yield | Generally moderate to high, depending on purity and conditions |
This method is well-documented in chemical supplier data and reflects the classical approach to sulfonate ester synthesis.
Multi-Step Synthesis via Sulfonylation and Subsequent Esterification
Another method involves a stepwise approach:
- Step 1 : Synthesis of 4-bromophenyl sulfonyl intermediate via sulfonyl chloride formation.
- Step 2 : Reaction of the sulfonyl chloride intermediate with benzoic acid or its derivatives.
- Step 3 : Esterification of the resulting acid with ethanol to form the ethyl ester.
This method allows for better control of each functional group transformation and purification at each stage, potentially improving overall yield and purity.
Notes on Reaction Mechanism and Reactivity
- The sulfonyl group is electron-withdrawing, increasing the electrophilicity of the aromatic ring and facilitating nucleophilic substitution reactions.
- The ethyl ester group exhibits electron-donating resonance effects, stabilizing intermediates during synthesis.
- Catalysts such as palladium complexes enhance coupling efficiency by facilitating oxidative addition and reductive elimination steps in cross-coupling reactions.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | 4-bromobenzenesulfonyl chloride, ethanol | Acid catalyst (H2SO4), mild heat | Simple, commercially accessible | Possible side reactions |
| Pd/Ni-Catalyzed Cross-Coupling | Aryl sulfonate ester, arylzinc reagent | Pd(0)/Ni(0) with phosphine ligands, inert atmosphere | High selectivity, suitable for complex esters | Requires organometallic reagents, sensitive conditions |
| Multi-Step Sulfonylation + Esterification | Sulfonyl chloride intermediate, benzoic acid, ethanol | Stepwise with acid/base catalysis | Better control over purity and yield | More time-consuming |
Research Findings and Practical Considerations
- The direct esterification method is the most practical and widely used for this compound due to the availability of starting materials and straightforward reaction conditions.
- Transition metal-catalyzed cross-coupling methods, while more complex, offer routes to structurally related esters with improved selectivity and are valuable in pharmaceutical intermediate synthesis.
- Reaction parameters such as temperature, catalyst type, solvent choice, and reaction time critically influence yield and purity.
- Purification typically involves extraction, washing, and recrystallization or chromatography to isolate the pure ester.
Q & A
Q. What are the established synthetic methodologies for preparing this compound, and what are their key considerations?
The synthesis typically involves sulfonation of a benzoic acid derivative followed by esterification. For example:
- Sulfonation : Reacting 4-bromobenzenesulfonyl chloride with a benzoic acid derivative under basic conditions (e.g., pyridine) to form the sulfonyl intermediate.
- Esterification : Using ethanol or ethyl bromide in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the ethyl ester. Competing hydrolysis of the sulfonyl group must be mitigated by controlling reaction temperature (<60°C) and moisture levels .
- Alternative routes : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce the 4-bromophenyl group post-esterification, though yields may vary depending on ligand choice (e.g., triphenylphosphine vs. bidentate ligands) .
Q. What spectroscopic techniques are recommended for structural confirmation?
- NMR : ¹H NMR can identify the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ 7.5–8.2 ppm for bromophenyl and sulfonyl groups). ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm) and sulfonyl-linked carbons.
- IR : Ester C=O stretch (~1720 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with databases like NIST to resolve ambiguities .
Q. What safety precautions are critical during handling?
- Hazard classification : Likely irritant (skin/eyes) due to sulfonyl and ester groups. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store in airtight containers at –20°C to prevent ester hydrolysis. Monitor for decomposition via TLC or HPLC .
Advanced Research Questions
Q. How can competing side reactions (e.g., sulfonyl group hydrolysis) be minimized during synthesis?
- Optimized conditions : Use anhydrous solvents (e.g., THF, DCM) and reagents. Introduce the sulfonyl group before esterification to avoid exposing the ester to acidic/basic conditions.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for selective activation of the sulfonyl chloride over the ester. Monitor reaction progress via in-situ FTIR to detect intermediate formation .
Q. How should researchers address discrepancies in reported thermodynamic data (e.g., melting points) for similar compounds?
- Validation protocols : Reproduce measurements using differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min). Compare results with NIST’s Standard Reference Data, which employs rigorous calibration with certified materials .
- Data reconciliation : Purity assessment via HPLC (>98%) is essential, as impurities can depress melting points. Document solvent recrystallization methods (e.g., ethanol vs. ethyl acetate) .
Q. What strategies improve catalytic efficiency in palladium-mediated coupling reactions for structural analogs?
- Ligand design : Bidentate ligands (e.g., 1,3-bis(diphenylphosphino)propane) enhance stability of Pd intermediates, improving yields compared to monodentate ligands like triphenylphosphine.
- Solvent effects : Polar aprotic solvents (e.g., DMF) facilitate oxidative addition of aryl bromides but may require higher catalyst loadings (2–5 mol%) .
Q. How does the electron-withdrawing sulfonyl group influence reactivity in downstream applications (e.g., drug discovery)?
- Electronic effects : The sulfonyl group decreases electron density on the aromatic ring, directing electrophilic substitution to meta positions. This can be exploited in derivatization (e.g., nitration, halogenation).
- Stability studies : Under basic conditions, the ester may hydrolyze faster than the sulfonyl group. Monitor degradation via pH-controlled stability assays (e.g., 0.1 M NaOH at 25°C) .
Data Contradiction Analysis
Q. Conflicting yields reported for similar esterification reactions: How to troubleshoot?
- Variable analysis : Compare reaction scales (microscale vs. bulk), purity of starting materials, and workup methods (e.g., column chromatography vs. distillation). For example, diazo-based syntheses may show lower yields (74%) due to intermediate instability, while acid-catalyzed esterification achieves >99% yield with excess ethanol .
- Reproducibility : Document exact stoichiometry, mixing rates, and catalyst aging. Share raw data (e.g., NMR integrals) to enable cross-lab validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
